1,6-diazidohexane chemical properties and structure
1,6-diazidohexane chemical properties and structure
An In-depth Technical Guide to 1,6-Diazidohexane: Properties, Synthesis, and Applications
Executive Summary: 1,6-Diazidohexane is a linear, bifunctional organic molecule of significant interest in chemical synthesis, particularly as a versatile crosslinking agent. Its terminal azide groups enable highly efficient and specific covalent bond formation through "click chemistry," making it an invaluable tool in drug development, bioconjugation, and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, key applications in azide-alkyne cycloaddition reactions, and critical safety procedures for its handling and storage.
Introduction
1,6-Diazidohexane (C₆H₁₂N₆) is an aliphatic hydrocarbon chain functionalized with an azide group (-N₃) at both ends. This symmetrical structure makes it an ideal homobifunctional linker, capable of covalently connecting two molecular entities that possess corresponding reactive partners, typically terminal alkynes. The primary utility of 1,6-diazidohexane stems from the exceptional reactivity of the azide group in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups, allowing for the clean and efficient construction of complex molecular architectures under mild conditions. For researchers and professionals in drug development and materials science, 1,6-diazidohexane serves as a fundamental building block for creating novel polymers, modifying biological molecules, and developing advanced functional materials.
Chemical Structure and Physicochemical Properties
Molecular Structure
The structure of 1,6-diazidohexane consists of a flexible six-carbon alkane chain with terminal azide functionalities.
Caption: 2D structure of 1,6-diazidohexane.
Physicochemical Properties
The key physical and chemical properties of 1,6-diazidohexane are summarized in the table below. It is primarily handled as a viscous, oily liquid.
| Property | Value | Source(s) |
| IUPAC Name | 1,6-diazidohexane | |
| Synonyms | Hexamethylene diazide | |
| CAS Number | 13028-54-1 | |
| Molecular Formula | C₆H₁₂N₆ | |
| Molecular Weight | 168.20 g/mol | |
| Appearance | Transparent, oily liquid; Light brown oil | [1][2] |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Thermal Stability | Onset of decomposition at 201 °C (DSC) | [2] |
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of 1,6-diazidohexane after synthesis.
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Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of the azide asymmetric stretching vibration (N=N=N), which appears around 2100 cm⁻¹ .[3][4][5] The presence of this peak is a definitive indicator of the successful introduction of the azide functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. It typically shows three distinct multiplets in deuterated chloroform (CDCl₃).[1][4][6]
-
A triplet at ~3.27 ppm corresponding to the four protons on the carbons directly attached to the azide groups (α-CH₂).
-
A multiplet at ~1.60 ppm for the four protons on the adjacent carbons (β-CH₂).
-
A multiplet at ~1.40 ppm for the four central protons (γ-CH₂).[1]
-
-
¹³C NMR : The ¹³C NMR spectrum also reflects the molecular symmetry, showing three signals for the six carbon atoms.[7][8] The carbon attached to the azide group is the most downfield-shifted signal.
-
Synthesis of 1,6-Diazidohexane
Reaction Principle
1,6-Diazidohexane is most commonly and efficiently synthesized via a nucleophilic substitution reaction (Sₙ2). A suitable precursor, such as 1,6-dibromohexane or 1,6-diiodohexane, is treated with an azide salt, typically sodium azide (NaN₃). The azide ion (N₃⁻) acts as the nucleophile, displacing the halide leaving groups at both ends of the hexane chain. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical as it effectively solvates the sodium cations without solvating the azide anions, thereby enhancing the nucleophilicity of the azide and promoting a high reaction rate.
Detailed Experimental Protocol
This protocol is a composite method based on established literature procedures for the synthesis from 1,6-dibromohexane.[1][4][9]
Materials:
-
1,6-Dibromohexane (1.0 eq)
-
Sodium Azide (NaN₃) (2.2 - 2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-dibromohexane (e.g., 8.20 mmol, 2.0 g) in DMF (30-40 mL).
-
Addition of Azide : Add sodium azide (e.g., 18.0 mmol, 1.17 g) to the solution. Causality Note: A slight excess of sodium azide is used to ensure the complete conversion of the dibromoalkane and to drive the reaction to completion.
-
Reaction Conditions : Heat the reaction mixture to 60-80 °C and stir vigorously for 10-24 hours.[1][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction : After cooling the mixture to room temperature, quench the reaction by adding a significant volume of deionized water (e.g., 100 mL). Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether or ethyl acetate (e.g., 3 x 50 mL). Causality Note: 1,6-diazidohexane is an organic molecule with low polarity and will partition into the organic phase, while the unreacted sodium azide and the sodium bromide byproduct will remain in the aqueous phase.
-
Washing and Drying : Combine the organic layers and wash them with brine to remove any remaining water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal : Remove the solvent from the filtrate using a rotary evaporator under reduced pressure. The final product, 1,6-diazidohexane, is obtained as a light brown or transparent oil.[1][2] The yield is typically high ( >95%).[1][8]
-
Characterization : Confirm the product's identity and purity using IR and NMR spectroscopy as described in Section 2.3.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,6-diazidohexane.
Chemical Reactivity and Key Applications
The Azide Functional Group: A Gateway to "Click Chemistry"
The synthetic utility of 1,6-diazidohexane is almost entirely derived from the reactivity of its terminal azide groups. While the thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes requires high temperatures and often yields a mixture of regioisomers, the discovery of copper(I) catalysis revolutionized the field.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[10] The reaction is typically catalyzed by a Cu(I) source, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[11] 1,6-Diazidohexane acts as a linker, reacting at both ends to connect two alkyne-containing molecules.
Representative Protocol for Bioconjugation: This protocol is adapted from established methods for labeling biomolecules.[11][12]
-
Prepare Stock Solutions :
-
Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
1,6-Diazidohexane in DMSO or water.
-
Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).
-
A copper-chelating ligand like THPTA or TBTA in water (e.g., 50 mM). Causality Note: The ligand accelerates the reaction and protects the biomolecule from oxidative damage by reactive oxygen species that can be generated by the catalyst system.[12]
-
Sodium ascorbate in water (freshly prepared, e.g., 100 mM).
-
-
Reaction Assembly : In a microcentrifuge tube, combine the alkyne-biomolecule, 1,6-diazidohexane (typically in slight excess relative to the alkyne), and the copper/ligand premix.
-
Initiation : Initiate the reaction by adding the sodium ascorbate solution. The final concentrations are typically in the range of 50-250 µM for the reactants and catalyst.
-
Incubation : Incubate the reaction at room temperature for 1-4 hours.
-
Analysis : Analyze the product formation using methods appropriate for the biomolecule, such as SDS-PAGE with fluorescence imaging (if a fluorescent alkyne was used) or mass spectrometry.
Applications in Drug Development and Materials Science
-
Drug Development : 1,6-Diazidohexane can be used to synthesize multivalent drugs or link targeting ligands to therapeutic agents. For example, two molecules of an alkyne-modified drug can be joined to create a bivalent compound, which may exhibit enhanced binding affinity or efficacy.
-
Bioconjugation : It is used to attach probes, tags (like biotin or fluorophores), or polyethylene glycol (PEG) chains to alkyne-modified proteins or nucleic acids.
-
Materials Science : As a difunctional crosslinker, it is crucial in polymer chemistry. It can react with dialkyne monomers to form polytriazole polymers or be used to crosslink pre-existing polymers that have alkyne functionalities, thereby creating stable polymer networks and gels with tunable mechanical properties.[7]
CuAAC Reaction Scheme
Caption: CuAAC reaction using 1,6-diazidohexane as a linker.
Safety, Handling, and Storage
Organic azides are energetic compounds and must be handled with extreme caution. Their decomposition can be initiated by heat, shock, or friction, leading to the rapid release of nitrogen gas and potentially an explosion.
Hazard Identification and Thermal Stability
-
Explosive Potential : Low molecular weight organic azides are known to be explosively unstable. A common guideline is the "Rule of Six," which suggests a compound is relatively safe if it has at least six carbon atoms for every one energetic group (like an azide).[7] 1,6-Diazidohexane has a C:N ratio of 6:6, or 1:1, placing it in the category of materials that must be handled as potentially explosive.
-
Thermal Instability : Differential Scanning Calorimetry (DSC) data shows that 1,6-diazidohexane has an onset of thermal decomposition at 201 °C , with a maximum decomposition rate at 225 °C.[2] Thermogravimetric analysis (TGA) would show a sharp mass loss in this temperature range, corresponding to the loss of four N₂ molecules.[4] Heating should be avoided unless it is part of a controlled reaction.
-
Toxicity : The azide ion is acutely toxic, with a toxicity profile similar to cyanide. It can be fatal if inhaled, swallowed, or absorbed through the skin.
Safe Handling and Storage Procedures
The following table summarizes the critical safety precautions.
| Precaution Category | Guideline | Rationale | Source(s) |
| Personal Protective Equipment (PPE) | Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work inside a certified chemical fume hood. | To prevent skin/eye contact and inhalation of potentially toxic vapors. | |
| Handling | Use plastic, ceramic, or glass spatulas. AVOID METAL SPATULAS . Avoid scratching or applying friction to the solid or neat liquid. | To prevent the formation of highly shock-sensitive heavy metal azides. | [7] |
| Solvent Choice | NEVER use halogenated solvents like dichloromethane (DCM) or chloroform. | Azides can react with halogenated solvents to form extremely explosive di- and tri-azidomethane. | [7][8] |
| Reaction Scale | Work on the smallest scale possible. Do not scale up reactions without a thorough risk assessment and approval. | To minimize the potential energy release in case of an accidental decomposition. | |
| Purification | Avoid purification by distillation or sublimation. Use extraction, precipitation, or low-temperature column chromatography. | Heating the neat compound to its boiling point poses a significant risk of explosive decomposition. | [8] |
| Storage | Store in a tightly sealed container, protected from light, in a cool, well-ventilated area (refrigerator or freezer recommended). Store away from acids and heavy metals. | To prevent degradation and accidental reaction. Contact with acid can form the highly toxic and explosive hydrazoic acid (HN₃). | [7] |
| Disposal | Azide-containing waste must be collected in a separate, clearly labeled hazardous waste container. DO NOT pour down the drain . | Azides can react with lead or copper pipes to form explosive metal azides. Waste streams should be quenched (e.g., converted to amines) before disposal if possible. | [8] |
Conclusion
1,6-Diazidohexane is a powerful and versatile chemical tool, enabling the elegant and efficient connection of molecules through click chemistry. Its symmetrical, bifunctional nature makes it indispensable for applications ranging from the synthesis of advanced polymers to the intricate bioconjugation strategies required in modern drug development. However, its utility is matched by its potential hazards. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its successful and safe application in the laboratory. As the demand for precisely engineered molecular constructs grows, the importance of foundational linkers like 1,6-diazidohexane will continue to expand.
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